2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(4-ETHOXYPHENYL)ACETAMIDE
Description
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(4-ETHOXYPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Properties
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O4S/c1-2-30-21-12-10-20(11-13-21)25-23(27)17-26(16-18-6-4-3-5-7-18)31(28,29)22-14-8-19(24)9-15-22/h3-15H,2,16-17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTHOPWIPXSHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the sulfonamide: This step involves the reaction of 4-bromobenzenesulfonyl chloride with benzylamine to form N-benzyl-4-bromobenzenesulfonamide.
Acylation: The sulfonamide is then acylated with 4-ethoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the bromobenzene moiety, potentially converting the bromine to a hydrogen atom.
Substitution: The bromine atom in the bromobenzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding dehalogenated compound.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(4-ETHOXYPHENYL)ACETAMIDE is likely related to its ability to interact with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The bromobenzene and ethoxyphenyl groups may enhance binding affinity and selectivity for specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-bromobenzenesulfonamide: Lacks the ethoxyphenyl group, potentially reducing its biological activity.
N-(4-ethoxyphenyl)acetamide: Lacks the sulfonamide and bromobenzene groups, which may limit its applications.
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
Uniqueness
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(4-ETHOXYPHENYL)ACETAMIDE is unique due to its combination of functional groups, which may confer enhanced biological activity and specificity compared to simpler sulfonamides.
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